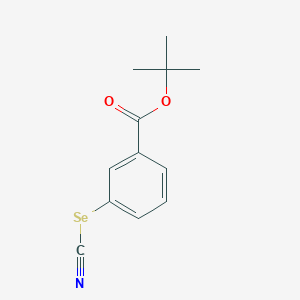
Benzoic acid, 3-selenocyanato-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3-selenocyanato-, 1,1-dimethylethyl ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a selenocyanato group attached to the benzene ring and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-selenocyanato-, 1,1-dimethylethyl ester typically involves the reaction of benzoic acid derivatives with selenocyanate reagents. One common method is the selenocyanation of benzoic acid derivatives using potassium selenocyanate (KSeCN) under mild conditions. The reaction is often carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as a transition metal complex .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 3-selenocyanato-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The selenocyanato group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction of the selenocyanato group can yield selenol compounds.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions to facilitate ester substitution reactions.
Major Products Formed
Oxidation: Seleninic acid derivatives.
Reduction: Selenol compounds.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzoic acid, 3-selenocyanato-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of selenocyanate-containing compounds.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of benzoic acid, 3-selenocyanato-, 1,1-dimethylethyl ester involves its interaction with molecular targets and pathways within biological systems. The selenocyanato group can undergo redox reactions, generating reactive selenium species that can modulate cellular processes. These reactive species can interact with proteins, enzymes, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 1,1-dimethylethyl ester: Lacks the selenocyanato group, making it less reactive in redox reactions.
Benzoic acid, 3-fluoro-, 1,1-dimethylethyl ester: Contains a fluorine atom instead of a selenocyanato group, resulting in different chemical properties and reactivity.
Benzoic acid, 4-(1E)-1-hepten-1-yl-, 1,1-dimethylethyl ester: Features a heptenyl group, which alters its chemical behavior compared to the selenocyanato derivative.
Uniqueness
The presence of the selenocyanato group in benzoic acid, 3-selenocyanato-, 1,1-dimethylethyl ester imparts unique redox properties and reactivity, distinguishing it from other benzoic acid derivatives
Propiedades
Número CAS |
602307-41-5 |
|---|---|
Fórmula molecular |
C12H13NO2Se |
Peso molecular |
282.21 g/mol |
Nombre IUPAC |
tert-butyl 3-selenocyanatobenzoate |
InChI |
InChI=1S/C12H13NO2Se/c1-12(2,3)15-11(14)9-5-4-6-10(7-9)16-8-13/h4-7H,1-3H3 |
Clave InChI |
CKHNHCYPNQAZFB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC(=CC=C1)[Se]C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[1,3-Phenylenebis(2-oxoethane-2,1-diyl)]di(pyridin-1-ium) diiodide](/img/structure/B15168328.png)

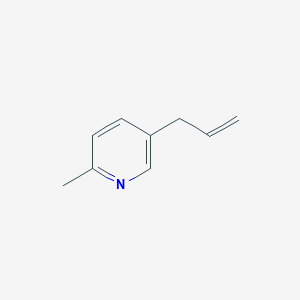
![Acetyl chloride,[(3-methyl-1-oxobutyl)amino]-](/img/structure/B15168342.png)

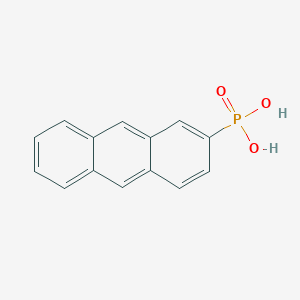
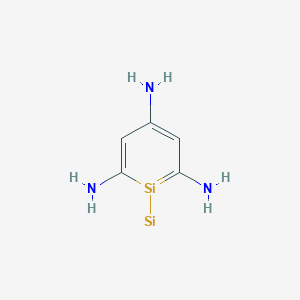
![S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate](/img/structure/B15168358.png)
![Guanidine, [(1S)-2-methoxy-1-methylethyl]-](/img/structure/B15168363.png)
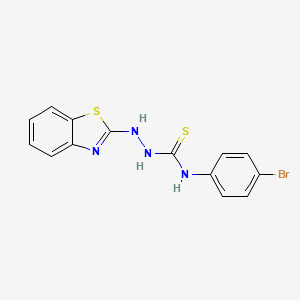
![4-(Dimethylamino)-N-[(4-formylphenyl)methyl]benzamide](/img/structure/B15168379.png)
![Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]-](/img/structure/B15168385.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B15168400.png)
![1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone](/img/structure/B15168426.png)
